8-Oxo-dGTP is classified as an oxidative nucleotide lesion, which can occur naturally in cells due to oxidative stress or can be synthesized in laboratory settings for research purposes. Its presence in nucleotide pools can lead to erroneous incorporation during DNA synthesis, contributing to mutations such as A-T to C-G transversions, particularly in mitochondrial DNA replication .
The synthesis of 8-Oxo-dGTP can be achieved through several methods, primarily involving the oxidation of deoxyguanosine triphosphate. One notable method utilizes an ascorbic acid and hydrogen peroxide system for the oxidation process.
This method has been optimized to improve yields by carefully adjusting concentrations of dGTP and hydrogen peroxide while maintaining a neutral pH during the reaction.
The molecular formula of 8-Oxo-dGTP is with a molecular weight of approximately 523.18 g/mol. The structure features:
The compound exhibits characteristic UV absorbance maxima at wavelengths of 245 nm and 293 nm, which can be utilized for quantification and purity assessment during synthesis .
8-Oxo-dGTP participates in various chemical reactions within biological systems:
The mechanism of action for 8-Oxo-dGTP primarily revolves around its role as a substrate for DNA polymerases during replication:
This misincorporation highlights its potential as a mutagenic agent within cellular systems.
The compound is sensitive to hydrolysis, particularly when exposed to conditions that favor enzymatic activity or oxidative stress .
8-Oxo-dGTP has several important applications in scientific research:
8-Oxo-7,8-dihydro-2'-deoxyguanosine-5'-triphosphate (8-oxo-dGTP) has the molecular formula C₁₀H₁₆N₅O₁₄P₃ and a molecular weight of 523.18 g/mol (free acid form) [3] [6] [9]. The compound features three defined stereocenters: one at the C1' position of the deoxyribose sugar and two within the triphosphate chain. The oxidized guanine moiety adopts a preferential syn conformation about the glycosidic bond (χ ≈ 60°–90°), which facilitates mutagenic base pairing with adenine during DNA replication. This contrasts with the anti conformation (χ ≈ -90° to -150°) observed in canonical dGTP [1] [9]. The stereochemical inversion at C8 (due to oxidation) introduces planarity distortion, reducing catalytic efficiency during DNA polymerase insertion by 700- to 4,300-fold compared to dGTP [1].
Table 1: Stereochemical Configurations of 8-oxo-dGTP
Structural Feature | Configuration | Functional Impact |
---|---|---|
Glycosidic bond (χ) | Syn (60°–90°) | Enables Hoogsteen pairing with adenine |
C8 oxidation | Planar distortion | Reduces base stacking energy |
Sugar pucker | C2'-endo | Alters DNA backbone geometry |
The 8-oxoguanine base exists in equilibrium between keto (8-oxo, lactam) and enol (8-hydroxy, lactim) tautomers. The keto form predominates (≥95%) under physiological pH and pairs correctly with cytosine. However, the enol tautomer facilitates mutagenic Watson-Crick pairing with adenine via two hydrogen bonds (N1–H⋯N1 and O6⋯H–N6), promoting A•T → C•G transversions [9]. Crystallographic studies confirm that DNA polymerases (e.g., pol β) incorporate 8-oxo-dGTP opposite adenine in the syn conformation, forming non-planar base pairs with a 30° helical twist [1].
Table 2: Tautomeric States of 8-Oxoguanine
Tautomer | Population | Base-Pairing Preference | Biological Consequence |
---|---|---|---|
Keto (lactam) | ~95% | Complementary to cytosine | Non-mutagenic |
Enol (lactim) | ~5% | Complementary to adenine | A•T → C•G transversions |
8-oxo-dGTP exhibits a distinct UV absorption profile with λmax = 245 nm in Tris-HCl buffer (pH 7.5) and a molar extinction coefficient (ε) of 12.3 L mmol⁻¹ cm⁻¹ [3]. This hypsochromic shift (compared to 252 nm for dGTP) arises from electron delocalization around C8 due to oxidation. The spectral profile is pH-sensitive: acidification (pH <5) shifts λmax to 290 nm, while alkaline conditions (pH >9) increase absorption at 230 nm [1]. These properties enable quantification of 8-oxo-dGTP pools using LC-MS/MS, with a detection limit of 3.5 fmol [4].
Chemical synthesis of 8-oxo-dGTP typically involves oxidation of dGTP using methylene blue/light systems or peroxynitrite, achieving yields of >80% [3]. Nampalli et al. (2000) optimized a route via O-acetylation of 8-bromoguanine derivatives, followed by Pd-catalyzed coupling with deoxyribose triphosphate. Purification employs ion-pair reversed-phase HPLC, with final products confirmed via 31P-NMR (chemical shift: -10 to -12 ppm for γ-phosphate) [3] [7]. Commercial preparations (e.g., Jena Bioscience NU-1117) deliver ≥95% pure 8-oxo-dGTP as sodium salts (10 mM aqueous solution, pH 7.5±0.5) [3] [7].
8-oxo-dGTP is labile under physiological conditions:
Table 3: Stability Parameters of 8-oxo-dGTP
Condition | Half-Life | Primary Degradants |
---|---|---|
pH 7.4 (37°C) | 24 h | 8-oxo-dGDP + PPi |
pH 8.0 (37°C) | 8 h | 8-oxo-dGMP + PPi |
pH 9.0 (37°C) | <1 h | Guanine derivatives + Pi |
-20°C (aqueous) | >12 months | None |
The MutT/Nudix hydrolase family (e.g., E. coli MutT, human MTH1) sanitizes nucleotide pools by hydrolyzing 8-oxo-dGTP to 8-oxo-dGMP and inorganic pyrophosphate. Key mechanisms include:
Table 4: Enzymatic Hydrolysis of 8-oxo-dGTP
Enzyme | Km (μM) | kcat (s⁻¹) | Specificity (kcat/Km) |
---|---|---|---|
E. coli MutT | 0.14 | 28 | 2.0 × 10⁸ |
Human MTH1 | 0.23 | 1.1 | 4.8 × 10⁶ |
B. subtilis YtkD | 0.19 | 34 | 1.8 × 10⁸ |
CAS No.:
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.: 67584-42-3